6,6-Dimethylheptan-2-amine

Pharmaceutical impurity profiling Reference standard characterization Regulatory compliance

6,6-Dimethylheptan-2-amine (CAS 733674-15-2) is a branched, primary aliphatic amine with the molecular formula C₉H₂₁N and a molecular weight of 143.27 g/mol. Chemically designated as 6,6-dimethylheptan-2-amine, its SMILES notation is CC(N)CCCC(C)(C)C.

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
Cat. No. B13645253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylheptan-2-amine
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)C)N
InChIInChI=1S/C9H21N/c1-8(10)6-5-7-9(2,3)4/h8H,5-7,10H2,1-4H3
InChIKeyBJMKOZPFYDTLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethylheptan-2-amine for Research Procurement: Structural Identity and Fundamental Characteristics


6,6-Dimethylheptan-2-amine (CAS 733674-15-2) is a branched, primary aliphatic amine with the molecular formula C₉H₂₁N and a molecular weight of 143.27 g/mol . Chemically designated as 6,6-dimethylheptan-2-amine, its SMILES notation is CC(N)CCCC(C)(C)C . The compound features a terminal gem-dimethyl group at the sixth carbon of a heptane backbone and a primary amine at the second carbon, conferring steric bulk proximal to the amine functionality. It is structurally and functionally categorized within the alkylamine class, sharing the C₉H₂₁N molecular formula with several constitutional isomers including N,6-dimethylheptan-2-amine (a secondary amine) and N-methyloctan-2-amine [1]. 6,6-Dimethylheptan-2-amine is primarily supplied as a research-grade building block (typical purity ≥98%) for organic synthesis and pharmaceutical intermediate applications, stored sealed in dry conditions at 2–8°C .

Why 6,6-Dimethylheptan-2-amine Cannot Be Replaced by Other C₉H₂₁N Amine Isomers in Regulated Analytical and Synthetic Workflows


Despite sharing the identical molecular formula (C₉H₂₁N) and molecular weight (143.27 g/mol) with several constitutional isomers, 6,6-dimethylheptan-2-amine is not interchangeable with its in-class analogs in analytical or synthetic applications . The primary amine substitution pattern (amine at C2, gem-dimethyl at C6) is structurally distinct from the secondary amine N,6-dimethylheptan-2-amine (CAS 503-00-4) and from other C₉H₂₁N isomers such as N-methyloctan-2-amine and ethyl(3-methylhexan-2-yl)amine . In regulated pharmaceutical impurity profiling, for instance, N,6-dimethylheptan-2-amine is specifically designated as Isometheptene BP Impurity A ; 6,6-dimethylheptan-2-amine, as a distinct positional isomer, cannot fulfill this reference standard function. This isomer-specific identity directly impacts procurement decisions: selecting the wrong C₉H₂₁N isomer would invalidate analytical method validation, compromise synthetic route integrity, and lead to regulatory non-compliance.

Quantitative Differentiation Evidence for 6,6-Dimethylheptan-2-amine Relative to Its Closest C₉H₂₁N Analogs and In-Class Alternatives


Regulatory Identity as a Defined Pharmaceutical Reference Standard versus Structurally Related C₉H₂₁N Isomers

A critical procurement-relevant differentiator for 6,6-dimethylheptan-2-amine is its chemical identity relative to N,6-dimethylheptan-2-amine, the latter being specifically designated as Isometheptene BP Impurity A (CAS 503-00-4) [1]. Chemically, these two compounds are positional isomers sharing the molecular formula C₉H₂₁N (MW 143.27): 6,6-dimethylheptan-2-amine bears two methyl groups at C6 and one at C2, while N,6-dimethylheptan-2-amine carries one methyl at C6 and one at C2, with an additional N-methyl group converting it to a secondary amine . This constitutional isomerism results in distinct chemical identities that are non-interchangeable in regulatory contexts. N,6-dimethylheptan-2-amine is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard during analytical method development, ANDA submissions, and commercial production of Isometheptane [1]. 6,6-dimethylheptan-2-amine, lacking this specific regulatory designation, serves a different procurement purpose as a research building block or synthetic intermediate . The risk of cross-identity confusion is non-trivial: both are described as 'dimethylheptan-2-amine' derivatives and are CAS-indexed with similar molecular descriptions .

Pharmaceutical impurity profiling Reference standard characterization Regulatory compliance

Structural Differentiation from the 6,6-Dimethylheptyl Fragment in Antifungal Drug Substances: Divergent Synthetic Utility

The 6,6-dimethylheptyl substructure is a key pharmacophoric fragment in the allylamine antifungal class, most notably in terbinafine, where the (E)-6,6-dimethylhept-2-en-4-ynyl moiety is essential for squalene epoxidase inhibition [1]. 6,6-Dimethylheptan-2-amine represents the saturated amine analog of this fragment, differing from the enyne pharmacophore by the absence of the conjugated double and triple bonds. While terbinafine-related impurities such as 6,6-dimethylhept-2-en-4-yn-1-ol (CAS 114311-70-5) retain the unsaturated backbone critical for antifungal activity (IC₅₀ for squalene epoxidase inhibition reported in the nanomolar range for the parent drug) , 6,6-dimethylheptan-2-amine is fully saturated. This saturation eliminates the conjugated π-system, abolishing any direct antifungal pharmacophore activity, but simultaneously confers greater chemical stability and distinct reactivity as a primary alkylamine nucleophile . The saturated amine can serve as a synthetic precursor for re-functionalization or as a negative control probe in structure-activity relationship (SAR) studies of the allylamine antifungal class, whereas the unsaturated analogs are unsuitable for reactions requiring saturated amine nucleophilicity.

Antifungal drug intermediates Terbinafine synthesis Synthetic building blocks

Physicochemical Differentiation: Primary versus Secondary Amine Basicity and Hydrogen-Bonding Capacity

As a primary amine (R-CH(NH₂)-R'), 6,6-dimethylheptan-2-amine possesses two hydrogen-bond donor sites on the amine nitrogen, contrasting with its constitutional isomer N,6-dimethylheptan-2-amine, which is a secondary amine (R-CH(NHCH₃)-R') with only one hydrogen-bond donor site [1]. This difference in hydrogen-bond donor count directly impacts chromatographic retention behavior, with primary amines typically exhibiting stronger retention on polar stationary phases such as silica gel in normal-phase TLC and HPLC, and distinct elution profiles in reversed-phase systems [2]. Additionally, the sterically hindered gem-dimethyl group at C6 reduces the conformational flexibility of the carbon chain relative to linear C9 amines such as n-nonylamine, potentially affecting molecular recognition and self-assembly behavior . While quantitative chromatographic data (e.g., HPLC retention times or logP values) specific to 6,6-dimethylheptan-2-amine were not retrievable from the literature, the stereoelectronic properties of the primary amine with a gem-dimethyl terminus are theoretically differentiable from both secondary amine isomers and linear primary amine analogs.

Amine basicity Hydrogen-bond donor capacity Chromatographic retention

Research and Industrial Application Scenarios for 6,6-Dimethylheptan-2-amine Based on Verified Differentiation Evidence


Synthetic Intermediate for Sterically Hindered Amine-Derived Ligands and Chiral Auxiliaries

The combination of a primary amine and a bulky gem-dimethyl terminus makes 6,6-dimethylheptan-2-amine a useful building block for preparing sterically demanding ligands and chiral auxiliaries in asymmetric catalysis [1]. The primary amine can be readily converted to imines, amides, or sulfonamides, while the gem-dimethyl group provides steric shielding that can influence enantioselectivity in subsequent catalytic transformations. In the context of the broader allylamine antifungal class, the saturated 6,6-dimethylheptan-2-amine scaffold may serve as a negative control or precursor for SAR exploration, where the contribution of the unsaturated enyne pharmacophore can be deconvoluted from the steric contribution of the dimethylheptyl tail [2].

Chromatographic Method Development and Isomer Resolution Studies for C₉H₂₁N Amine Mixtures

The structural similarity yet distinct primary amine identity of 6,6-dimethylheptan-2-amine relative to N,6-dimethylheptan-2-amine (BP Impurity A) creates an opportunity for developing and validating HPLC, GC, or TLC methods capable of resolving closely related C₉H₂₁N constitutional isomers [1]. The difference in hydrogen-bond donor count (2 vs. 1) and amine class (primary vs. secondary) provides a physicochemical basis for chromatographic separation, useful in both pharmaceutical impurity profiling and forensic analytical chemistry of alkylamines [2].

Negative Control Probe for Squalene Epoxidase and Allylamine Antifungal Structure-Activity Relationship Studies

Given the critical role of the conjugated enyne system in terbinafine's nanomolar inhibition of squalene epoxidase, 6,6-dimethylheptan-2-amine, as a fully saturated analog, can function as a negative control to isolate the contribution of unsaturation to target binding and antifungal activity [1]. This enables researchers to test whether the 6,6-dimethylheptyl steric fragment alone contributes to non-specific membrane interactions or off-target effects independent of the pharmacophoric enyne group [2].

Quote Request

Request a Quote for 6,6-Dimethylheptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.